5-chloro-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1,3-diphenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with chlorine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then dehydrated using a catalytic amount of orthophosphoric acid to yield the desired pyrazole compound . The reaction conditions are generally mild, and the process is efficient, yielding high purity products.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1,3-diphenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or iodine (I₂) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-chloro-1,3-diphenyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new materials.
Industry: The compound can be used in the production of dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-diphenyl-1H-pyrazole-4-carboxylic acid: Lacks the chlorine substitution, which may affect its reactivity and biological activity.
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Contains a methyl group instead of a phenyl group, leading to different chemical properties and applications.
Uniqueness
5-chloro-1,3-diphenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and phenyl groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C16H11ClN2O2 |
---|---|
Molecular Weight |
298.72 g/mol |
IUPAC Name |
5-chloro-1,3-diphenylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C16H11ClN2O2/c17-15-13(16(20)21)14(11-7-3-1-4-8-11)18-19(15)12-9-5-2-6-10-12/h1-10H,(H,20,21) |
InChI Key |
FRAWYXMTLYEBLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2C(=O)O)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.